molecular formula C19H18N2O5 B4405291 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline

Cat. No. B4405291
M. Wt: 354.4 g/mol
InChI Key: OQSOVJLTHVGADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline, also known as NQO1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor involves the inhibition of this compound activity and the subsequent accumulation of ROS in cancer cells. This compound is an enzyme that plays a role in the detoxification of quinones and other electrophiles. In cancer cells, this compound is upregulated and contributes to the survival and proliferation of cancer cells. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of ROS in cancer cells. ROS accumulation leads to oxidative stress, DNA damage, and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a selective cytotoxic effect on cancer cells that overexpress this compound. It has been shown to induce apoptosis in cancer cells through the accumulation of ROS. This compound inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor is its selectivity towards cancer cells that overexpress this compound. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound inhibitor is its potential toxicity towards normal cells that express this compound. Further studies are needed to determine the optimal dosage and treatment regimen for this compound inhibitor.

Future Directions

For research include the development of more potent and selective 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitors, the determination of optimal dosage and treatment regimens, and the evaluation of the efficacy of this compound inhibitor in preclinical and clinical settings. Additionally, the potential of this compound inhibitor as a radiosensitizer and its combination with other chemotherapeutic agents should be explored.

Scientific Research Applications

8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells that overexpress this compound, an enzyme that is upregulated in many cancer types. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis.

properties

IUPAC Name

8-[2-[2-(3-nitrophenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-21(23)16-6-2-7-17(14-16)25-12-10-24-11-13-26-18-8-1-4-15-5-3-9-20-19(15)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOVJLTHVGADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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